![molecular formula C19H25FN2O3 B1681727 Sembragiline CAS No. 676479-06-4](/img/structure/B1681727.png)
Sembragiline
Übersicht
Beschreibung
Sembragiline, also known as RO4602522, RG1577, or EVT302, is a potent, selective, long-acting, and reversible inhibitor of monoamine oxidase B (MAOB) . MAOB is a mitochondrial enzyme that inactivates the neurotransmitter dopamine, and in the process generates reactive free oxygen radicals . Sembragiline was developed by Roche but first licensed to Evotech AG .
Molecular Structure Analysis
Sembragiline has the chemical structure of (3S)-N-{1-[4-(3-fluorobenzyloxy)-phenyl]-5-oxo-pyrrolidin-3-yl}-acetamide . It was synthesized in the laboratory of F. Hoffmann-La Roche as a novel chemical structure .
Chemical Reactions Analysis
Sembragiline inhibits the enzymatic activity of human MAO-B with a greater than 600-fold selectivity for MAO-B versus MAO-A . Similar results were obtained using rat enzymes .
Physical And Chemical Properties Analysis
Sembragiline has a molecular formula of C19H19FN2O3 and an average mass of 342.364 Da .
Wissenschaftliche Forschungsanwendungen
Alzheimer’s Disease Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sembragiline is a novel, selective Monoamine Oxidase Type B (MAO-B) inhibitor that has been specifically developed for the treatment of Alzheimer’s disease . MAO-B has been implicated in the pathogenesis of Alzheimer’s disease and other neurodegenerative disorders .
Detailed Description of the Methods of Application or Experimental Procedures
Sembragiline inhibits the enzymatic activity of human MAO-B with a greater than 600-fold selectivity for MAO-B versus MAO-A . This selectivity should translate into a favorable clinical safety profile . In experiments using a transgenic animal model conditionally overexpressing MAO-B in astroglia, sembragiline protected against neuronal loss and reduced both ROS formation and reactive astrogliosis .
Thorough Summary of the Results or Outcomes Obtained
Sembragiline showed potent and long-lasting MAO-B-selective inhibition and did not inhibit MAO-A at doses where full inhibition of MAO-B was observed . Additionally, in experiments using a transgenic animal model conditionally overexpressing MAO-B in astroglia, sembragiline protected against neuronal loss and reduced both ROS formation and reactive astrogliosis . These findings warrant further investigation of the potential therapeutic benefit of MAO-B inhibitors in patients with Alzheimer’s disease and other neurologic disorders .
Nicotine Dependence Treatment
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Sembragiline was initially developed by Roche but first licensed to Evotech AG, which began developing it as EVT302 for the treatment of nicotine dependence . The development was discontinued in Phase 2 .
Detailed Description of the Methods of Application or Experimental Procedures
The compound was reported to be more selective for MAOB over MAOA, a related enzyme that helps metabolize tyramine, a component of certain foods and beverages . This selectivity should translate into a favorable clinical safety profile .
Thorough Summary of the Results or Outcomes Obtained
Unfortunately, the specific results or outcomes of the nicotine dependence treatment trials with Sembragiline are not readily available .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(3S)-1-[4-[(3-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidin-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-13(23)21-16-10-19(24)22(11-16)17-5-7-18(8-6-17)25-12-14-3-2-4-15(20)9-14/h2-9,16H,10-12H2,1H3,(H,21,23)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAVCCUQTALHOB-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CC(=O)N(C1)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sembragiline | |
CAS RN |
676479-06-4 | |
Record name | Sembragiline [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676479064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEMBRAGILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3W9672PNJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.